4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol
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Overview
Description
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and 4-propylphenol. Schiff bases are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL typically involves the condensation reaction between 5-bromosalicylaldehyde and 4-propylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE: Similar structure but different functional groups, leading to varied biological activities.
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENESULFONAMIDE: Contains additional pharmacophore sites, enhancing its antimicrobial properties.
Uniqueness
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antimicrobial properties makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H16BrNO2 |
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Molecular Weight |
334.21 g/mol |
IUPAC Name |
2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-propylphenol |
InChI |
InChI=1S/C16H16BrNO2/c1-2-3-11-4-6-16(20)14(8-11)18-10-12-9-13(17)5-7-15(12)19/h4-10,19-20H,2-3H2,1H3 |
InChI Key |
ONAVHMLUYSFFAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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